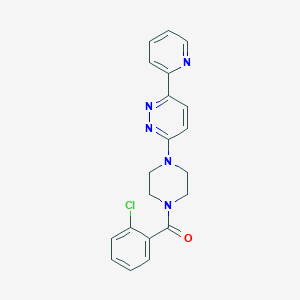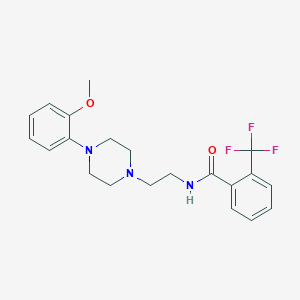![molecular formula C17H12F3NO2S B2624612 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 339109-14-7](/img/structure/B2624612.png)
2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione” is a chemical compound with the molecular formula C17H12F3NO2S . It has an average mass of 351.343 Da and a monoisotopic mass of 351.054077 Da . This compound is used in various scientific research fields due to its unique structure and properties.
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C17H12F3NO2S . The structure is characterized by the presence of phenyl and trifluoromethyl groups attached to a thiomorpholine dione core .Mécanisme D'action
2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It also has affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT7. This compound's mechanism of action is similar to that of other serotonin receptor agonists, such as LSD and psilocybin.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which may contribute to its anxiolytic and sedative properties. This compound has also been shown to affect other neurotransmitter systems, including dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also has a well-documented mechanism of action and has been extensively studied in scientific literature. However, this compound also has limitations, including its potential for abuse and its narrow therapeutic window. Careful dosing and monitoring are required to ensure its safe use in lab experiments.
Orientations Futures
There are several potential future directions for research on 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione. One area of interest is its potential use in treating anxiety and other psychiatric disorders. This compound's anxiolytic properties make it a promising candidate for further study in this area. Another area of interest is its potential use in treating migraines and other types of chronic pain. This compound's analgesic properties make it a potential candidate for further study in this area. Additionally, further research is needed to fully understand this compound's mechanism of action and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione involves the reaction of 1-(3,4-methylenedioxyphenyl)piperazine with trifluoromethylphenyl isothiocyanate. The resulting product is then treated with an acid to yield this compound. The synthesis method has been well-documented in scientific literature and has been modified to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione has been studied for its potential use in treating various medical conditions. It has been shown to have anxiolytic and sedative properties, making it a potential candidate for treating anxiety and insomnia. This compound has also been studied for its potential use in treating migraines and as an analgesic.
Propriétés
IUPAC Name |
2-phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2S/c18-17(19,20)12-6-8-13(9-7-12)21-14(22)10-24-15(16(21)23)11-4-2-1-3-5-11/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCYUAGYSMZZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2624529.png)
![5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624534.png)

![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
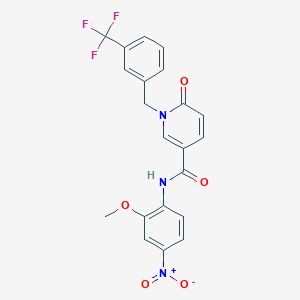
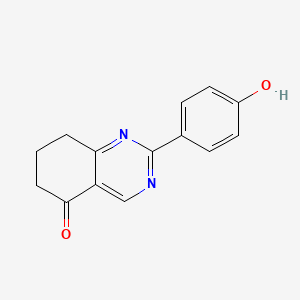
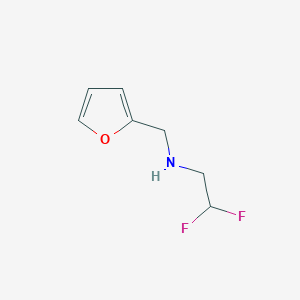
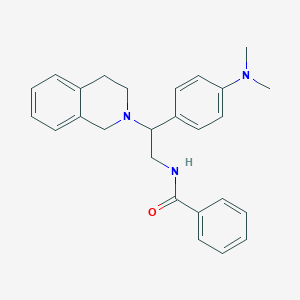
![[4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride](/img/structure/B2624547.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2624549.png)

